Potassium (5-chloro-2-methylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a 5-chloro-2-methylphenyl moiety, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-chloro-2-methylphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:
5-chloro-2-methylphenylboronic acid+KHF2→potassium (5-chloro-2-methylphenyl)trifluoroboranuide
Industrial Production Methods
On an industrial scale, the production of potassium (5-chloro-2-methylphenyl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium (5-chloro-2-methylphenyl)trifluoroboranuide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the aryl group from potassium (5-chloro-2-methylphenyl)trifluoroboranuide with another aryl halide .
Scientific Research Applications
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which potassium (5-chloro-2-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .
Properties
Molecular Formula |
C7H6BClF3K |
---|---|
Molecular Weight |
232.48 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-2-3-6(9)4-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
ZCKMRGLGKZZLPQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Cl)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.